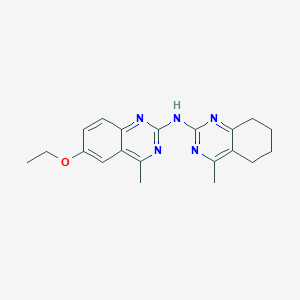![molecular formula C18H21BrN2O2 B5721508 2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide, commonly referred to as BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPA is a member of the acetanilide family and is known to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
BPPA exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain, fever, and swelling. By inhibiting the activity of COX-2, BPPA reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.
Biochemical and Physiological Effects:
BPPA has been shown to exhibit a wide range of biochemical and physiological effects. It is known to exhibit anti-inflammatory, analgesic, and antipyretic properties. BPPA has also been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
BPPA has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits a wide range of biochemical and physiological effects. However, BPPA also has some limitations for lab experiments. It is known to exhibit some toxicity, and it may not be suitable for use in certain experimental models.
Orientations Futures
There are several future directions for the study of BPPA. One potential area of research is the development of new analogs of BPPA with improved pharmacological properties. Another area of research is the investigation of the potential use of BPPA in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and toxicity of BPPA in various experimental models.
In conclusion, BPPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects, and it has several advantages for lab experiments. However, further studies are needed to investigate its potential use in the treatment of various inflammatory conditions and to investigate its safety and toxicity in various experimental models.
Méthodes De Synthèse
BPPA is synthesized by reacting 4-bromophenol with N-(4-diethylaminophenyl)acetamide in the presence of sodium hydride and dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
BPPA has been extensively studied for its potential therapeutic applications. It is known to exhibit anti-inflammatory, analgesic, and antipyretic properties. BPPA has also been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-3-21(4-2)16-9-7-15(8-10-16)20-18(22)13-23-17-11-5-14(19)6-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOLUHJKACQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)


![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)

